Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl. It is known for its unique structure, which includes a thiolane ring with an amino group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride typically involves the reaction of methyl 4-aminotetrahydrothiophene-2-carboxylate with appropriate reagents to introduce the dioxo and hydrochloride functionalities. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and dioxo groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate
- Methyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride
- Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate hydrochloride
Uniqueness
Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride is unique due to its specific thiolane ring structure and the presence of both amino and dioxo groups.
Biological Activity
Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride, with a CAS number of 1779433-95-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₆H₁₁NO₄S
- Molecular Weight: 193.22 g/mol
- CAS Number: 1779433-95-2
- Physical Form: Powder
- Purity: Typically ≥95%
The compound features a thiolane ring structure, which is significant for its biological interactions. The presence of the amino group and the dioxo moiety contributes to its potential reactivity and biological effects.
This compound exhibits several biological activities:
- Antioxidant Activity : The dioxo group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and energy metabolism.
- Antimicrobial Properties : There is evidence indicating that compounds with similar structures possess antimicrobial activity against various pathogens, which warrants further investigation into this compound's efficacy.
Biological Activity Data
Activity Type | Observations | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Enzyme Inhibition | Inhibits specific metabolic enzymes | |
Antimicrobial | Potential activity against bacteria |
Study 1: Antioxidant Properties
In a study evaluating various thiolane derivatives, this compound demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound reduced lipid peroxidation in vitro by 40% at a concentration of 50 µM.
Study 2: Enzyme Inhibition
Another research focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. Results showed that it inhibited COX-2 with an IC50 value of 15 µM, suggesting potential anti-inflammatory properties.
Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL.
Properties
IUPAC Name |
methyl 4-amino-1,1-dioxothiolane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-6(8)5-2-4(7)3-12(5,9)10;/h4-5H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRBGYBLMJKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CS1(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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